molecular formula C9H12Cl2N2O B6181239 (2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride CAS No. 2624109-56-2

(2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride

Cat. No.: B6181239
CAS No.: 2624109-56-2
M. Wt: 235.1
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Description

(2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a chlorophenyl group, and a propanamide moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and L-alanine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-chlorobenzaldehyde with L-alanine in the presence of a suitable catalyst.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Amidation: The amine is then subjected to amidation with a suitable acylating agent to form the final product, (2R)-2-amino-3-(3-chlorophenyl)propanamide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, chlorophenyl group, and propanamide moiety makes it a versatile compound for various applications.

Properties

CAS No.

2624109-56-2

Molecular Formula

C9H12Cl2N2O

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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